beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)
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Overview
Description
beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI): is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds contain a glucuronic acid moiety, which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) involves multiple steps. One common method involves the reaction of silylated nucleophiles with 6,1-anhydroglucopyranuronic acid (glucuronic acid 6,1-lactones) catalyzed by tin(IV) chloride. This reaction provides 1,2-trans or 1,2-cis (deoxy)glycosides depending on the donor structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, selective oxidation, and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, beta-D-Glucopyranuronic acid derivatives are studied for their role in metabolic pathways. They are involved in the detoxification processes in the liver, where glucuronic acid conjugates with toxins to form more water-soluble compounds for excretion .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases .
Industry
In the industrial sector, beta-D-Glucopyranuronic acid derivatives are used in the production of biodegradable polymers and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes like hyaluronate lyase and chondroitinase-AC, which are involved in the degradation of glycosaminoglycans . These interactions play a crucial role in various biological processes, including cellular signaling and detoxification.
Comparison with Similar Compounds
Similar Compounds
beta-D-Glucopyranuronic acid: A simpler derivative with similar chemical properties.
beta-D-GlcpA-(1->4)-beta-D-Xylp: A glycosylxylose consisting of beta-D-glucopyranuronic acid and beta-D-xylopyranose joined by a glycosidic bond.
Beta-D-glucopyranosiduronic acid: Another glucuronic acid derivative with different substituents.
Uniqueness
The uniqueness of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) lies in its complex structure, which allows for diverse chemical modifications and applications. Its specific substituents, such as the dichlorophenyl and naphthalenyl groups, provide unique chemical and biological properties that are not found in simpler glucuronic acid derivatives.
Properties
Molecular Formula |
C24H25Cl2NO8 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20-,21?,23-/m0/s1 |
InChI Key |
IFPBIAXQORQOIY-YCLZVOKTSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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